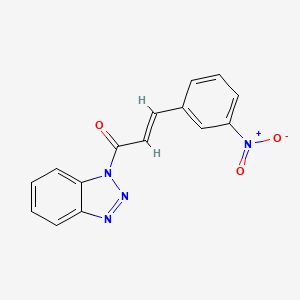

(E)-1-(benzotriazol-1-yl)-3-(3-nitrophenyl)prop-2-en-1-one

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

(E)-1-(benzotriazol-1-yl)-3-(3-nitrophenyl)prop-2-en-1-one is a chemical compound that has gained attention in scientific research due to its potential applications in various fields. This compound is also known as BNT or BTTN and has a molecular formula of C16H10N4O3.

Wissenschaftliche Forschungsanwendungen

Synthesis of Tryptophan Precursor and Indole Derivatives

Tanaka, Yasuo, and Torii (1989) explored the homologation of the side chain of 2-nitrotoluene, utilizing (E)-1-(benzotriazol-1-yl)-3-(3-nitrophenyl)prop-2-en-1-one as a key intermediate. This process led to the synthesis of a potent tryptophan precursor and some useful indole derivatives, indicating the compound's application in amino acid and heterocyclic compound synthesis (Tanaka, H., Yasuo, M., & Torii, S., 1989).

Michael Addition and Ethylation Reactions

Sanna et al. (1997) discussed the reactions of benzotriazoles with diethyl ethoxymethylenemalonate, showcasing how (E)-1-(benzotriazol-1-yl)-3-(3-nitrophenyl)prop-2-en-1-one undergoes ethylation and Michael addition. This study compares its reactivity with other esters and N-heterocycles, highlighting its utility in organic synthesis for generating esters and understanding nucleophilic addition reactions (Sanna, P., Carta, A., Paglietti, G., Bacchi, A., & Pelizzi, G., 1997).

1,3-Dipolar Cycloadditions

Katritzky, Musgrave, and Breytenbach (1996) described the 1,3-dipolar cycloadditions involving electron-rich benzotriazol-1-ylpropenes. Their work on derivatives of (E)-1-(benzotriazol-1-yl)-3-(3-nitrophenyl)prop-2-en-1-one with various dipolarophiles opens pathways to novel heterocyclic structures, illustrating its role in the synthesis of complex molecules (Katritzky, A., Musgrave, R. P., & Breytenbach, J., 1996).

Gas-phase Thermolysis

Dib et al. (2004) investigated the gas-phase thermolysis of benzotriazole derivatives, including (E)-1-(benzotriazol-1-yl)-3-(3-nitrophenyl)prop-2-en-1-one. Their study offers insights into the pyrolysis mechanisms, revealing the compound's stability and reactivity under thermal conditions. This research has implications for understanding the thermal behavior of benzotriazole derivatives in synthetic and industrial processes (Dib, H. H., Al-Awadi, N., Ibrahim, Y. A., & El-Dusouqui, O., 2004).

Anion Transport Mediation

Peng et al. (2016) focused on the modification of benzimidazole derivatives, incorporating electron-withdrawing substituents like the nitro group found in (E)-1-(benzotriazol-1-yl)-3-(3-nitrophenyl)prop-2-en-1-one. Their findings on the significant increase in anionophoric activity through the modification process underline the potential of such compounds in anion transport mediation, contributing to the development of new materials and sensors (Peng, C.-C., Zhang, M.-J., Sun, X.-X., Cai, X., Chen, Y., & Chen, W.-H., 2016).

Eigenschaften

IUPAC Name |

(E)-1-(benzotriazol-1-yl)-3-(3-nitrophenyl)prop-2-en-1-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H10N4O3/c20-15(18-14-7-2-1-6-13(14)16-17-18)9-8-11-4-3-5-12(10-11)19(21)22/h1-10H/b9-8+ |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VNRKRIUKLKKCCH-CMDGGOBGSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)N=NN2C(=O)C=CC3=CC(=CC=C3)[N+](=O)[O-] |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C2C(=C1)N=NN2C(=O)/C=C/C3=CC(=CC=C3)[N+](=O)[O-] |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H10N4O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

294.26 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(E)-1-(benzotriazol-1-yl)-3-(3-nitrophenyl)prop-2-en-1-one | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-Bromobenzo[d]thiazol-2-amine hydrochloride](/img/structure/B2746965.png)

![2-(3-(4-methoxybenzyl)-8-methyl-4-oxo-3H-pyrimido[5,4-b]indol-5(4H)-yl)-N-phenethylacetamide](/img/structure/B2746966.png)

![N-(2,3-dimethylphenyl)-2-((6-(hydroxymethyl)-2-(4-methoxyphenyl)-9-methyl-5H-pyrido[4',3':5,6]pyrano[2,3-d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2746970.png)

![7-(Azidomethyl)-2,6-dioxaspiro[4.5]decane](/img/structure/B2746971.png)

![N-(2-methoxyethyl)-5-methyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B2746973.png)

![(2,4-Dimethylphenyl){2-[(oxolan-2-ylmethyl)amino]pteridin-4-yl}amine](/img/structure/B2746978.png)

![N-(2,4-dimethylphenyl)-2-[(5-pyridin-3-yl-1,3,4-oxadiazol-2-yl)sulfanyl]acetamide](/img/structure/B2746983.png)